N-(5-甲基-3-异恶唑基)-1-苯甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related sulfonamide compounds involves complex chemical reactions, including asymmetric cyclopropanations and 1,3-dipolar cycloadditions. For instance, asymmetric cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes in the presence of alkenes have been explored for enantioselective synthesis of cyclopropane derivatives (Davies et al., 1996). Similarly, synthesis techniques applying vinyl sulfones as chemical equivalents of acetylenes in reactions of 1,3-dipolar cycloaddition to diphenyldiazomethane have been utilized for generating diphenylpyrazolines (Vasin et al., 2015).

Molecular Structure Analysis

The molecular structure of similar sulfonamides has been analyzed through various techniques such as X-ray diffraction (XRD), FT-IR, UV-VIS, and NMR. A study detailed the combined experimental and theoretical studies on methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate, revealing insights into the molecular and chemical properties through density functional theory (DFT) (Gültekin et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving N-(5-methyl-3-isoxazolyl)-1-phenylmethanesulfonamide and related compounds are diverse. The reaction of phenylmethanesulfonyl chloride with tertiary amines illustrates the formation of geometrical isomers about a carbon-sulfur double bond, showcasing the compound's reactivity and the possibility of generating different isomers (King & Durst, 1966).

Physical Properties Analysis

The physical properties of compounds similar to N-(5-methyl-3-isoxazolyl)-1-phenylmethanesulfonamide have been studied in detail. For example, the crystal structure of N-methylmethanesulfonamide at 150 K provides insights into the conformational aspects and physical characteristics of the sulfonamide group at low temperatures (Higgs et al., 2002).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of compounds containing the sulfonamide group have been extensively investigated. Biomolecular docking, synthesis, crystal structure, and bioassay studies on tetrazole derivatives demonstrate the intricate chemical behavior and potential biological activity of these compounds (Al-Hourani et al., 2015).

科学研究应用

药物代谢中的生物催化

生物催化已被应用于制备双芳基双磺酰胺 AMPA 受体增强剂(例如 LY451395)的哺乳动物代谢物。一种使用密苏里放线菌的基于微生物的替代生物催化系统产生了几个以前在临床前物种的体内代谢研究中检测到的代谢物。这种方法支持通过核磁共振对代谢物进行全面结构表征,并作为为临床研究生产分析标准的一种方法 (Zmijewski 等人,2006)。

合成化学

在合成化学中,已经研究了铑 N-(芳基磺酰基)脯氨酸酯催化的乙烯基重氮甲烷在烯烃存在下的分解,用于合成功能化的环丙烷。该方法因其非对映选择性和对映选择性合成而著称,为合成构型复杂的环丙烷衍生物提供了一种实用方法 (戴维斯等人,1996)。

磺酰胺衍生物

对磺酰胺衍生物及其配合物的研究揭示了它们的结构和潜在的抗菌活性。涉及甲磺酸酰肼衍生物及其 Ni(II)、Co(II) 配合物的研究对革兰氏阳性菌和革兰氏阴性菌均显示出有希望的结果,表明这些化合物与开发新的抗菌剂有关 (Özdemir 等人,2009)。

异恶唑烷合成

在有机合成、药物发现和化学生物学中很有用的异恶唑烷可以通过铜催化的 N-磺酰基-O-丁烯基羟胺的氨基氧化/环化反应合成。该方法提供了优异的收率和非对映选择性,突出了异恶唑烷在合成应用中的多功能性 (Karyakarte 等人,2012)。

内皮素受体拮抗剂

内皮素受体拮抗剂的开发受益于 4'-恶唑基-N-(3,4-二甲基-5-异恶唑基)[1, 1'-联苯]-2-磺酰胺衍生物的合成和构效关系 (SAR) 研究。这些化合物在效力和代谢稳定性方面显示出显着改善,有助于识别用于治疗充血性心力衰竭等疾病的临床候选药物 (Murugesan 等人,2000)。

属性

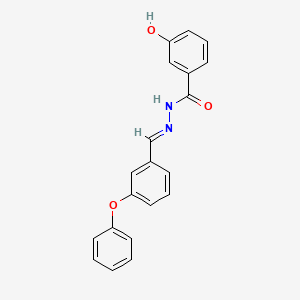

IUPAC Name |

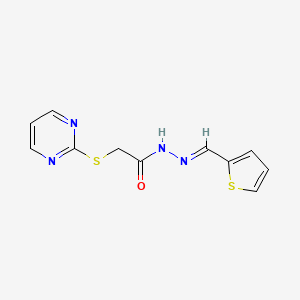

N-(5-methyl-1,2-oxazol-3-yl)-1-phenylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3S/c1-9-7-11(12-16-9)13-17(14,15)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHPLTMHNPKJGPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-methylbutyl)-8-(3-piperidinylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5516269.png)

![ethyl 4-{[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5516273.png)

![N-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]-5-isopropyl-3-thiophenecarboxamide](/img/structure/B5516277.png)

![N-[4-(cyanomethyl)phenyl]-2-(2,4-difluorophenoxy)acetamide](/img/structure/B5516289.png)

![N-[1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5516304.png)

![N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5516322.png)

![N-[2-(2-chlorophenyl)ethyl]-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5516326.png)

![2-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5516330.png)

![{4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B5516364.png)

![2-isopropyl-9-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5516369.png)